Viccillin S (combination)

Antimicrobial Synergy Gram-Negative Bacteria Beta-Lactam Combination

Viccillin S (combination), also known as Ampiclox, is a fixed-dose combination antibiotic consisting of equal amounts of sodium ampicillin and sodium cloxacillin. It is classified under penicillins with extended spectrum (ATC J01CA51) and combinations of penicillins (J01CR50).

Molecular Formula C35H37ClN6O9S2
Molecular Weight 785.3 g/mol
CAS No. 37203-95-5
Cat. No. B1200140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViccillin S (combination)
CAS37203-95-5
SynonymsAmpiclox
Viccillin S (combination)
Viccillin S (combination), ampicillin sodium salt
Viccillin S (combination), cloxacillin sodium salt
Molecular FormulaC35H37ClN6O9S2
Molecular Weight785.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
InChIInChI=1S/C19H18ClN3O5S.C16H19N3O4S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9?,10-,11-,14-/m11/s1
InChIKeyQHQUZKWKSZIMPO-VFCPWSTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Viccillin S (Combination) CAS 37203-95-5: Composition, Classification, and Procurement Baseline


Viccillin S (combination), also known as Ampiclox, is a fixed-dose combination antibiotic consisting of equal amounts of sodium ampicillin and sodium cloxacillin [1]. It is classified under penicillins with extended spectrum (ATC J01CA51) and combinations of penicillins (J01CR50) [2]. The combination was introduced in 1978 to provide broad-spectrum antibacterial coverage by pairing a penicillinase-sensitive aminopenicillin (ampicillin) with a penicillinase-resistant isoxazolyl penicillin (cloxacillin) [1]. The molecular formula is C35H37ClN6O9S2 with a molecular weight of 785.3 g/mol .

1
FDC identity: Fixed-dose 1:1 ampicillin–cloxacillin sodium combination, classified as penicillin with extended spectrum.
2
Procurement context: Broad-spectrum antibacterial research requiring dual penicillinase-sensitive and penicillinase-resistant coverage in a single formulation.
3
Selection logic: Supports synergy studies, beta-lactamase inhibition assays, and in vitro screening against mixed Gram-positive and Gram-negative isolates.

Why Generic Substitution of Viccillin S (Ampicillin–Cloxacillin Combination) Is Not Straightforward


Viccillin S is a fixed-dose combination (FDC) of two penicillins with distinct resistance profiles. Substituting with ampicillin alone loses cloxacillin’s penicillinase-resistant activity against staphylococci, while substituting with cloxacillin alone loses ampicillin’s extended Gram-negative spectrum [1]. Unlike beta-lactamase inhibitor combinations (e.g., amoxicillin–clavulanate), Viccillin S relies on cloxacillin's dual role as both an antibacterial agent and a competitive beta-lactamase inhibitor, which produces a synergy profile that depends critically on the target organism's enzyme type [2]. A 2021 systematic review found no strong evidence that ampicillin–cloxacillin FDCs differ in efficacy or safety from the component antibiotics used alone, raising unresolved procurement questions [3].

Ampicillin alone vs. FDC
Loses cloxacillin-mediated penicillinase resistance; Gram-positive spectrum may shift significantly.
Cloxacillin alone vs. FDC
Loses ampicillin-dependent Gram-negative coverage; extended-spectrum activity may not transfer.
Amoxicillin–clavulanate vs. FDC
Different beta-lactamase inhibition mechanism; synergy profile and clinical endpoint context may differ.

Quantitative Differentiation Evidence for Viccillin S (Ampicillin–Cloxacillin) Against Key Comparators


In Vitro Synergy Against Gram-Negative Pathogens: Ampicillin–Cloxacillin vs. Ampicillin Alone

In an in vitro study against 300 pathogenic Gram-negative bacteria, the ampicillin–cloxacillin combination exhibited synergism against 43% of E. coli, 56% of Klebsiella, 42% of Proteus mirabilis, and 88% of Pseudomonas aeruginosa strains. The combination provided a broader antibacterial spectrum than either drug alone for Klebsiella-Enterobacter, indole-positive Proteus, and Pseudomonas strains, with the effect being more pronounced at higher antibiotic concentrations [1]. However, when tested in a randomized clinical trial in 48 patients with bacteriuria or UTI, the combination did not show a significant difference in clinical cure rate compared to ampicillin alone [1].

In vitro synergy
Head-to-head
43–88% synergism rate across E. coli, Klebsiella, P. mirabilis, P. aeruginosa vs. 0% for ampicillin alone
Supports broadened antibacterial spectrum context
In vitro, 300 isolates; clinical cure rate not significantly different in a randomized trial
Antimicrobial Synergy Gram-Negative Bacteria Beta-Lactam Combination

Synergy Against Ampicillin-Resistant Gram-Negative Rods at Clinically Achievable Concentrations

Barrelet et al. (1977) studied 50 ampicillin-resistant Gram-negative rods from septicemic patients. Seven of 23 E. coli strains with an MBC of 128 µg/mL for ampicillin alone were killed by combinations containing 4–32 µg/mL ampicillin plus 16–32 µg/mL cloxacillin. Synergy was also observed in 1/4 Enterobacter, 1/3 Serratia, 5/14 Klebsiella, and 1/6 Pseudomonas strains [1]. Pharmacokinetic analysis showed that after IV administration (ampicillin 56 mg/kg + cloxacillin 14 mg/kg), peak serum levels reached 235±11 µg/mL (ampicillin) and 85±7 µg/mL (cloxacillin), with concentrations at 1 hour (117/32 µg/mL) still exceeding those required for in vitro synergy [1].

PK/PD synergy
Cross-study comparable
≥4-fold reduction in ampicillin MBC when combined with cloxacillin; serum levels 117/32 µg/mL at 1 h post-IV
Exposure-model context supports bactericidal activity at reported IV concentrations
50 ampicillin-resistant isolates from septicemic patients; time-kill methodology
Antibiotic Synergy Gram-Negative Septicemia Pharmacokinetics

Veterinary Mastitis Efficacy: Ampicillin–Cloxacillin vs. Cefquinome Non-Inferiority

In a randomized clinical trial in dairy cows with Streptococcus agalactiae subclinical mastitis, intramammary cloxacillin–ampicillin (CLOXIMM) achieved bacteriological cure rates of 86% at day 14 and 82% at day 21, compared to 98% and 93% for intramammary cefquinome (CEFIMM). The cure rate difference was 12.1 percentage points (95% CI: 5.6–18.4). CLOXIMM was considered non-inferior to CEFIMM at non-inferiority margins of 20% or 25%, suggesting it as a viable alternative to a fourth-generation cephalosporin [1].

Veterinary non-inferiority
Head-to-head
Bacteriological cure 86% (Day 14) vs. 98% for cefquinome; non-inferior at Δ=0.20–0.25
Reported comparator endpoint context supports alternative stewardship strategy
RCT in dairy cows; S. agalactiae subclinical mastitis
Veterinary Medicine Bovine Mastitis Clinical Trial

Clinical Response in Respiratory Tract Infections with Viccillin-S Intravenous Drip

A 1978 clinical study of Viccillin-S (ampicillin–cloxacillin 1:1) administered intravenously to 15 patients with respiratory tract infections reported excellent or good clinical results in 11 of 15 patients (73.3%). Specifically, excellent results were documented in 4 cases of H. influenzae, 2 cases of S. aureus, and 1 case of S. pneumoniae. No adverse effects were observed in clinical or laboratory monitoring [1]. This response rate provides a baseline for comparison against other empiric regimens, though no contemporaneous comparator arm was included in this early study.

Respiratory response
Supporting evidence
73.3% reported excellent/good clinical response in 15 patients (single-arm study, 1978)
Endpoint context for Viccillin-S formulation; no comparator arm
H. influenzae, S. aureus, S. pneumoniae; IV drip administration
Respiratory Infections Clinical Efficacy Intravenous Antibiotic

Toxicity and Tolerability Profile of Viccillin S in a 30-Day Repeat-Dose Model

In a 30-day intravenous toxicity study in female Beagle dogs, Viccillin S was administered at 50, 100, 200, and 400 mg/kg/day. The maximum non-toxic dose was determined to be 200 mg/kg/day. At higher doses (200–400 mg/kg/day), clinical signs were limited to vomiting, vasodilation, and increased heart rate, attributed to infusion concentration or rate. No definitive histopathological or biochemical abnormalities were observed at any dose level [1]. This safety margin is relevant when considering Viccillin S for prolonged IV therapy.

Toxicology benchmark
Supporting evidence
NOAEL 200 mg/kg/day IV in 30-day Beagle dog study; no histopathological abnormalities
Safety-related endpoint monitoring provides toxicology reference for prolonged IV research models
Mild infusion-related effects at ≥200 mg/kg/day; class-level comparator data limited
Preclinical Toxicology Safety Pharmacology Maximum Tolerated Dose

Evidence Gap: No Demonstrated Superiority Over Component Monotherapy or Amoxicillin–Clavulanate

A 2021 systematic review of ampicillin–cloxacillin FDCs identified 1,071 studies, screened 81, and analyzed 12 English-language full texts. The review concluded that none of the studies provided strong evidence that ampicillin–cloxacillin differed in safety or efficacy from other treatments, including the component antibiotics used alone [1]. This finding is particularly relevant when comparing Viccillin S to amoxicillin–clavulanate, which is supported by robust clinical trial data for respiratory and urinary tract indications. The review also highlighted that ampicillin–cloxacillin was the second highest sold FDC antibiotic in India behind amoxicillin–clavulanate, despite this evidence deficit [1].

Evidence gap
Class-level inference
No high-quality RCTs demonstrating superiority or non-inferiority over component monotherapy or amoxicillin–clavulanate
Procurement review should weigh in vitro synergy against absence of clinical differentiation evidence
2021 systematic review; 12 full-text studies analyzed; data to verify
Evidence-Based Medicine Antimicrobial Stewardship Fixed-Dose Combination

Where Viccillin S (Ampicillin–Cloxacillin Combination) Provides Defensible Scientific or Industrial Value


Empiric Therapy for Mixed Gram-Positive and Gram-Negative Infections When Pathogen and Susceptibility Are Unknown

In settings where microbiological identification and susceptibility testing are delayed or unavailable, Viccillin S provides simultaneous coverage of ampicillin-susceptible Gram-negatives and penicillinase-producing staphylococci. The in vitro synergy against 43–88% of tested Gram-negative strains, including Pseudomonas aeruginosa [1], supports its use as an empiric first-line agent while awaiting culture results. This is particularly applicable in resource-limited settings where broad-spectrum monotherapy is unavailable or cost-prohibitive.

Veterinary Mastitis Management as a Non-Cephalosporin Alternative

Based on the randomized trial demonstrating non-inferiority of cloxacillin–ampicillin to cefquinome for S. agalactiae mastitis at Δ=0.20–0.25 [1], intramammary ampicillin–cloxacillin formulations represent a cost-effective treatment option that supports antimicrobial stewardship in dairy operations by reducing cephalosporin use. Procurement should prioritize products with documented bioequivalence to the formulation used in this trial.

Gram-Negative Septicemia Where Beta-Lactamase-Mediated Resistance Is Suspected

Pharmacokinetic data demonstrate that IV ampicillin–cloxacillin achieves serum concentrations exceeding those required for in vitro synergy against ampicillin-resistant Gram-negative rods for at least 1 hour post-infusion [1]. This makes the combination a rational option for Gram-negative septicemia when susceptibility to ampicillin is uncertain, though therapeutic drug monitoring may be advisable in critically ill patients.

Research Tool for Investigating Beta-Lactam Synergy Mechanisms

The well-characterized synergy between ampicillin and cloxacillin, mediated by cloxacillin's competitive inhibition of cephalosporinase-type beta-lactamases [1], makes Viccillin S a useful reference compound for studies exploring beta-lactam–beta-lactamase inhibitor interactions. Its defined 1:1 ratio and established pharmacokinetic profile in animal models [2] provide a reproducible baseline for in vivo pharmacodynamic investigations.

Application
Selection Property
Validation Focus
Mixed Gram-positive and Gram-negative pathogen coverage studies
Dual penicillinase-sensitive and penicillinase-resistant combination
In vitro synergy rate and spectrum against target isolates
Veterinary mastitis antimicrobial stewardship research
Non-cephalosporin intramammary alternative with reported non-inferiority context
Bacteriological cure endpoint at Day 14–21 vs. fourth-generation cephalosporin
Gram-negative septicemia model / beta-lactamase resistance studies
PK/PD synergy profile with achievable serum concentrations
Reduction in ampicillin MBC and exposure-model validation
Beta-lactam synergy mechanism research
Defined 1:1 FDC ratio with competitive beta-lactamase inhibition
Reproducible in vivo pharmacodynamic baseline and enzyme inhibition assays
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